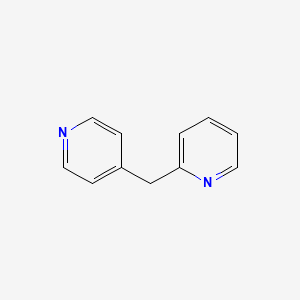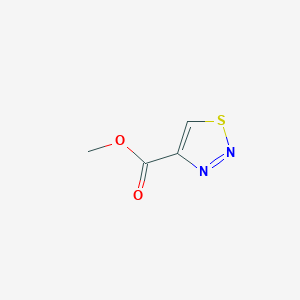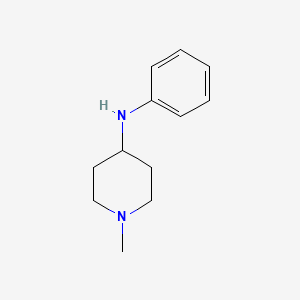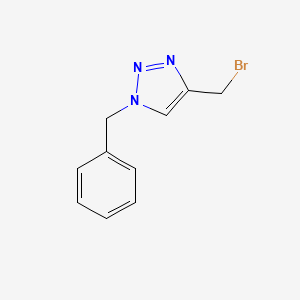
1-Benzyl-4-(bromomethyl)triazole
Vue d'ensemble
Description
1-Benzyl-4-(bromomethyl)triazole is a chemical compound characterized by a benzyl group attached to a triazole ring, which in turn is connected to a bromomethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Mécanisme D'action
Target of Action
It is known that triazole derivatives, such as 1-benzyl-4-(bromomethyl)triazole, exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and immunomodulatory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
The triazole ring is known to interact with biological targets through the formation of hydrogen bonds, which can lead to changes in the target’s function . The bromomethyl group may also participate in reactions with biological targets, potentially leading to the formation of covalent bonds .
Biochemical Pathways
These could include pathways involved in inflammation, immune response, and neuronal signaling, among others .
Pharmacokinetics
The compound’s molecular weight of 25211000 g/mol and its LogP value of 2.22130 suggest that it may have good bioavailability. The LogP value indicates the compound’s lipophilicity, which can influence its absorption and distribution within the body .
Result of Action
Given the compound’s reported biological activities, it can be inferred that it may have effects at the cellular level that lead to its antimicrobial, anticonvulsant, anti-inflammatory, and immunomodulatory effects .
Action Environment
For instance, the compound’s reactivity may be influenced by the presence of other reactive species in the environment .
Analyse Biochimique
Biochemical Properties
Triazoles are known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
The molecular mechanism of action of 1-Benzyl-4-(bromomethyl)triazole is not well-defined. It is known that triazole-based compounds can exhibit potent and selective kappa opioid receptor (KOR) agonism . Whether this compound shares this mechanism of action is yet to be confirmed.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(bromomethyl)triazole can be synthesized through several methods. One common approach involves the reaction of 1-benzyl-4-chlorotriazole with bromomethyl magnesium bromide in a Grignard reaction. The reaction typically requires anhydrous conditions and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-4-(bromomethyl)triazole undergoes various types of chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The triazole ring can be reduced to form a more saturated compound.
Substitution: The bromomethyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation reactions often use reagents like potassium permanganate or chromium trioxide.
Reduction reactions may involve hydrogen gas and a metal catalyst.
Substitution reactions typically require nucleophiles and a suitable solvent, such as dimethylformamide (DMF).
Major Products Formed:
Oxidation: this compound-4-carboxylic acid
Reduction: 1-Benzyl-4-(bromomethyl)tetrazole
Substitution: 1-Benzyl-4-(alkylamino)triazole or 1-Benzyl-4-(hydroxymethyl)triazole
Applications De Recherche Scientifique
1-Benzyl-4-(bromomethyl)triazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, particularly in enzyme inhibition studies.
Medicine: It has potential as a lead compound in drug discovery, especially for developing new therapeutic agents.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Comparaison Avec Des Composés Similaires
1-Methyl-4-(bromomethyl)triazole
1-Phenyl-4-(bromomethyl)triazole
1-Ethyl-4-(bromomethyl)triazole
1-(4-Methoxyphenyl)-4-(bromomethyl)triazole
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
1-benzyl-4-(bromomethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c11-6-10-8-14(13-12-10)7-9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHBEDRCUGQEHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30314425 | |
| Record name | 1-benzyl-4-(bromomethyl)triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30314425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70380-30-2 | |
| Record name | NSC283148 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283148 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-benzyl-4-(bromomethyl)triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30314425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


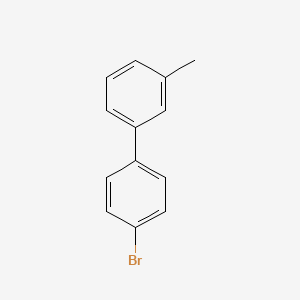
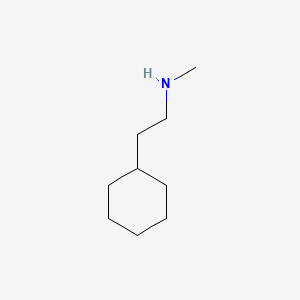

![2-Chloro-N-(5-chlorobenzo[d]oxazol-2-yl)acetamide](/img/structure/B1595221.png)
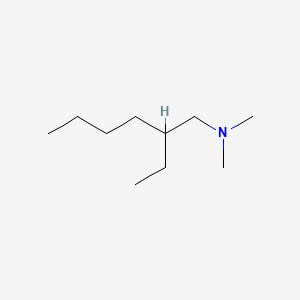
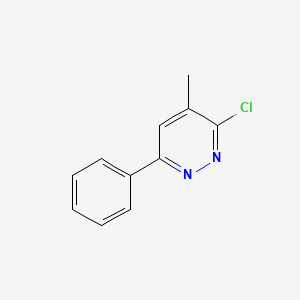
![Acetamide, N-[3-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B1595227.png)
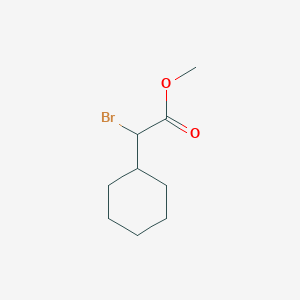
![12-oxapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene](/img/structure/B1595230.png)
![Spiro[bicyclo[3.2.0]hept-2-ene-6,2'-[1,3]dioxolane]](/img/structure/B1595231.png)

